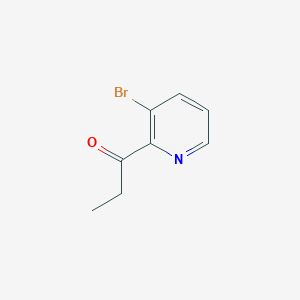
4-(pyridin-3-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
There are several methods for synthesizing similar compounds. For instance, a study describes the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a study reported the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “4-(Pyridin-3-yl)pyrimidin-2-amine” is described as a white to off-white or brown solid .科学的研究の応用
Anti-Tubercular Agents
4-(pyridin-3-yl)butan-2-amine: has been utilized in the design and synthesis of novel compounds with significant activity against Mycobacterium tuberculosis. These compounds are derivatives that have shown promise as potent anti-tubercular agents, with some exhibiting inhibitory concentrations (IC50) in the low micromolar range, indicating their potential as new therapeutic options for tuberculosis treatment .
Anticancer Research
In the realm of anticancer research, derivatives of 4-(pyridin-3-yl)butan-2-amine have been explored for their medicinal attributes. The pyridine scaffold, to which this compound belongs, is found in various drug molecules and has shown cytotoxic properties against tumor cells. This makes it a valuable component in the synthesis of new anticancer agents targeting specific pathways .
Drug Development
The compound’s derivatives have been investigated for their role in drug development, particularly as clinical candidates for anti-TB therapy. They have been shown to inhibit key enzymes and have synergistic effects with other TB drugs, highlighting their importance in developing new treatments .
Medicinal Chemistry
In medicinal chemistry, 4-(pyridin-3-yl)butan-2-amine serves as a building block for creating compounds with diverse biological activities. Its derivatives have been used to synthesize substances with antibacterial, antifungal, anti-inflammatory, and antimalarial activities, demonstrating the compound’s versatility .
Pharmacology
The pharmacological applications of 4-(pyridin-3-yl)butan-2-amine derivatives are vast. They have been part of studies aiming to develop new antiviral drugs and have shown potential in inhibiting collagen synthesis in models of liver fibrosis, suggesting their use in treating chronic hepatic injuries .
Biochemistry and Molecular Biology
In biochemistry and molecular biology, the compound has been used to synthesize intermediates during the creation of drugs like Nilotinib, a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia. This highlights its role in the synthesis of biologically active molecules .
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(pyridin-3-yl)butan-2-amine involves the reaction of 3-pyridinecarboxaldehyde with 4-bromo-1-butene followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "4-bromo-1-butene", "sodium borohydride", "butan-2-amine", "acetic acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Dissolve 3-pyridinecarboxaldehyde (1.0 equiv) in acetic acid (10 mL) and add 4-bromo-1-butene (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in ethanol (10 mL) and add sodium borohydride (1.2 equiv) slowly with stirring. Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and acetic acid (5 mL). Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product.", "Step 5: Dissolve the pure product in water (10 mL) and add sodium acetate (1.2 equiv). Stir the reaction mixture at room temperature for 1 hour.", "Step 6: Filter the reaction mixture and wash the solid with water. Dry the solid under vacuum to obtain the final product, 4-(pyridin-3-yl)butan-2-amine." ] } | |
CAS番号 |
88940-54-9 |
製品名 |
4-(pyridin-3-yl)butan-2-amine |
分子式 |
C9H14N2 |
分子量 |
150.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



